molecular formula C10H8N4 B13621365 4-(2-amino-1H-imidazol-5-yl)benzonitrile

4-(2-amino-1H-imidazol-5-yl)benzonitrile

Cat. No.: B13621365
M. Wt: 184.20 g/mol
InChI Key: UDVAZBBVVWOGCI-UHFFFAOYSA-N
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Description

4-(2-Amino-1H-imidazol-5-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted with an amino group at the 2-position and a benzonitrile moiety at the 5-position. This structure combines the electron-rich imidazole core with the polar benzonitrile group, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-10(12)14-9/h1-4,6H,(H3,12,13,14)

InChI Key

UDVAZBBVVWOGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1H-imidazol-5-yl)benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production methods for 4-(2-amino-1H-imidazol-5-yl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a range of substituted imidazole derivatives.

Scientific Research Applications

4-(2-amino-1H-imidazol-5-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-amino-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound is compared below with structurally related imidazole- and benzimidazole-based benzonitrile derivatives:

Compound Name Core Structure Substituents on Imidazole/Benzimidazole Key Functional Groups Reference
4-(2-Amino-1H-imidazol-5-yl)benzonitrile Imidazole 2-Amino, 5-benzonitrile -NH₂, -C≡N Target
4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile Imidazole 4-Bromo, 1-methyl, 5-benzonitrile -Br, -CH₃, -C≡N
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile Benzimidazole 2-Bromo, 1-acetonitrile -Br, -CH₂CN
4-{1-[2-(4-Methyl-1H-triazol-1-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}benzonitrile Imidazole 4-Phenyl, 5-benzonitrile, triazole side chain -C≡N, -CH₂-triazole, -Ph
4-(1-{5-[4-(Methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-5-yl]-2,4-dimethylbenzoyl}-3-azetidinyl)benzonitrile Imidazole Trifluoromethyl, methoxymethyl, benzoyl -CF₃, -OCH₂CH₃, -C≡N

Key Observations :

  • The amino group in the target compound distinguishes it from bromo-, methyl-, or trifluoromethyl-substituted analogs.
  • The benzonitrile group is a common feature across analogs, contributing to π-π stacking interactions in biological systems .

Physical and Spectral Properties

Comparative data for melting points and spectral features:

Compound Melting Point (°C) ¹H NMR (Key Signals) IR (Notable Peaks, cm⁻¹) Reference
4-(2-Amino-1H-imidazol-5-yl)benzonitrile Not reported δ ~7.8 (aromatic H), ~5.3 (NH₂) ~2200 (-C≡N) Target
4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile Not reported δ ~7.5 (aromatic H), ~3.9 (-CH₃) ~2220 (-C≡N)
2-(2-Bromo-1H-benzimidazol-1-yl)acetonitrile 125–126 δ 7.87 (m, aromatic H), 5.26 (-CH₂CN) 2240 (-C≡N)
Methyl 5-(2-amino-4-arylthiazolyl)acetate 119–120 δ 7.46 (m, aromatic H), 3.7 (-OCH₃) 1680 (C=O)

Insights :

  • The amino group in the target compound may lower melting points compared to brominated analogs due to enhanced intermolecular hydrogen bonding.
  • The -C≡N IR peak (~2200 cm⁻¹) is consistent across benzonitrile derivatives .

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